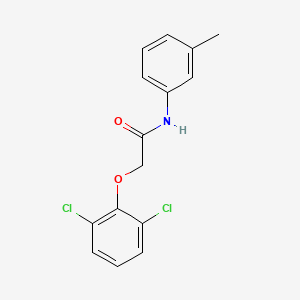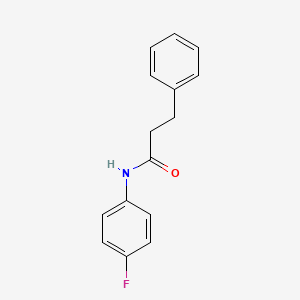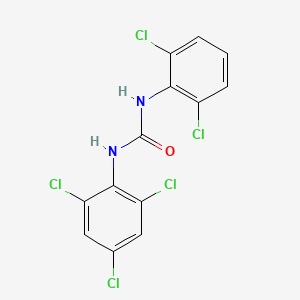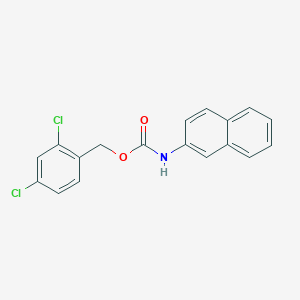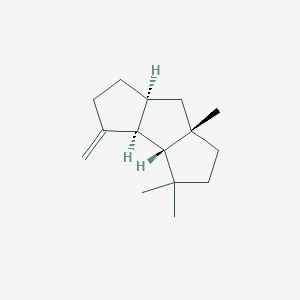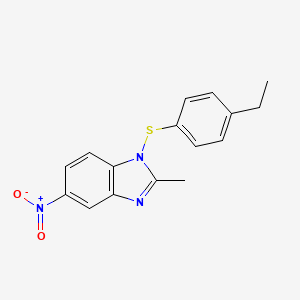
1-((4-Ethylphenyl)thio)-2-methyl-5-nitro-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-Ethylphenyl)thio)-2-methyl-5-nitro-1H-benzimidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and other industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Ethylphenyl)thio)-2-methyl-5-nitro-1H-benzimidazole typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the benzimidazole core using a mixture of concentrated nitric acid and sulfuric acid.
Thioether Formation: The 4-ethylphenylthio group can be introduced through a nucleophilic substitution reaction, where the benzimidazole core is reacted with 4-ethylphenylthiol in the presence of a suitable base.
Methylation: The methyl group can be introduced via alkylation using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-((4-Ethylphenyl)thio)-2-methyl-5-nitro-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole core or the thioether linkage, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and heat.
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
1-((4-Ethylphenyl)thio)-2-methyl-5-nitro-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities due to the presence of the nitro and thioether groups.
Medicine: Explored for its potential as an anticancer agent, given the known biological activities of benzimidazole derivatives.
Industry: Utilized in the development of new materials, such as dyes and polymers, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-((4-Ethylphenyl)thio)-2-methyl-5-nitro-1H-benzimidazole is not fully understood, but it is believed to involve:
Molecular Targets: The compound may interact with various enzymes and proteins, disrupting their normal function. For example, the nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components.
Pathways Involved: The compound may interfere with DNA replication and repair processes, leading to cell death. It may also inhibit key metabolic pathways in microorganisms, contributing to its antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
1-((4-Methylphenyl)thio)-2-methyl-5-nitro-1H-benzimidazole: Similar structure but with a methyl group instead of an ethyl group on the phenyl ring.
1-((4-Ethylphenyl)thio)-2-methyl-1H-benzimidazole: Lacks the nitro group, which may affect its biological activity.
2-Methyl-5-nitro-1H-benzimidazole: Lacks the thioether group, which may influence its chemical reactivity and applications.
Uniqueness
1-((4-Ethylphenyl)thio)-2-methyl-5-nitro-1H-benzimidazole is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the nitro group enhances its potential as an antimicrobial and anticancer agent, while the thioether linkage provides additional sites for chemical modification and functionalization.
Properties
CAS No. |
853334-09-5 |
|---|---|
Molecular Formula |
C16H15N3O2S |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
1-(4-ethylphenyl)sulfanyl-2-methyl-5-nitrobenzimidazole |
InChI |
InChI=1S/C16H15N3O2S/c1-3-12-4-7-14(8-5-12)22-18-11(2)17-15-10-13(19(20)21)6-9-16(15)18/h4-10H,3H2,1-2H3 |
InChI Key |
XTJJGEUZKPGUMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)SN2C(=NC3=C2C=CC(=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[(4-{[(2,4-dimethylanilino)carbonyl]amino}phenyl)sulfonyl]phenyl}-N'-(2,4-dimethylphenyl)urea](/img/structure/B11952106.png)
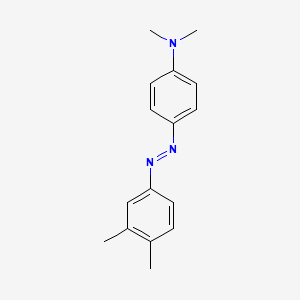



![2-[(1,3-Benzothiazol-2-yl)iminomethyl]phenol](/img/structure/B11952129.png)
